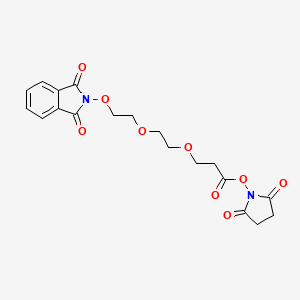
NHPI-PEG2-C2-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NHPI-PEG2-C2-NHS ester is a non-cleavable linker containing two units of polyethylene glycol (PEG). It is primarily used in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NHPI-PEG2-C2-NHS ester involves several steps:
PEGylation: The process begins with the PEGylation of NHPI (N-hydroxyphthalimide) to form NHPI-PEG2.
Activation: The PEGylated NHPI is then activated with N-hydroxysuccinimide (NHS) to form the NHS ester.
Typical reaction conditions include:
Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
Catalyst: Dicyclohexylcarbodiimide (DCC) is often used to facilitate the coupling reaction.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Automated synthesis: Using automated synthesizers to ensure consistency and efficiency.
Purification: Techniques such as column chromatography and recrystallization are employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
NHPI-PEG2-C2-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group is highly reactive towards nucleophiles, making it suitable for conjugation with amines.
Common Reagents and Conditions
Reagents: Common nucleophiles include primary and secondary amines.
Conditions: Reactions are typically carried out in aqueous or organic solvents at neutral to slightly basic pH.
Major Products
The primary product of these reactions is the conjugate formed between this compound and the nucleophile. For example, when reacted with an antibody, the product is an antibody-drug conjugate.
Aplicaciones Científicas De Investigación
NHPI-PEG2-C2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein interactions and modifications.
Medicine: Integral in the development of targeted cancer therapies, particularly ADCs.
Industry: Employed in the production of bioconjugates for diagnostic and therapeutic purposes
Mecanismo De Acción
The mechanism of action of NHPI-PEG2-C2-NHS ester involves the formation of stable amide bonds with nucleophiles. This reaction is facilitated by the NHS ester group, which is highly reactive towards amines. The PEG units provide flexibility and solubility, enhancing the overall stability and efficacy of the conjugates formed.
Comparación Con Compuestos Similares
Similar Compounds
NHPI-PEG4-NHS ester: Contains four units of PEG, providing greater flexibility and solubility.
NHPI-PEG2-C2-Maleimide: Features a maleimide group instead of an NHS ester, making it reactive towards thiols rather than amines.
Uniqueness
NHPI-PEG2-C2-NHS ester is unique due to its specific combination of PEG units and NHS ester group, making it highly suitable for conjugation with amines. Its non-cleavable nature ensures the stability of the conjugates formed, which is crucial for applications in targeted drug delivery .
If you have any more questions or need further details, feel free to ask!
Propiedades
Fórmula molecular |
C19H20N2O9 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H20N2O9/c22-15-5-6-16(23)20(15)30-17(24)7-8-27-9-10-28-11-12-29-21-18(25)13-3-1-2-4-14(13)19(21)26/h1-4H,5-12H2 |
Clave InChI |
UXABBPKGOKMLNT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2R,3R,4R,5R,6S,8R,9S,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818383.png)
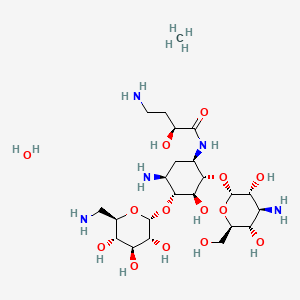
![[(9S,10R)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate](/img/structure/B10818399.png)
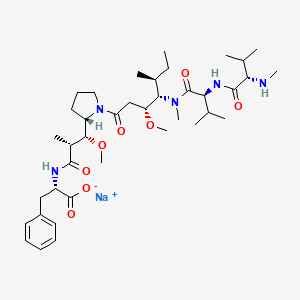
![[(3aR,4R,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818424.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B10818430.png)
![(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818442.png)
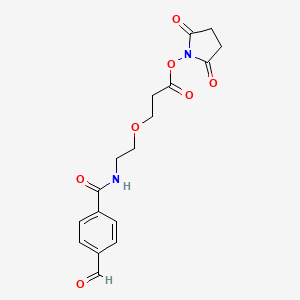
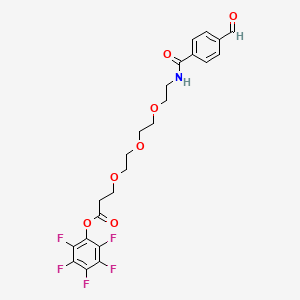
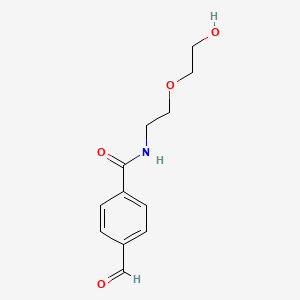
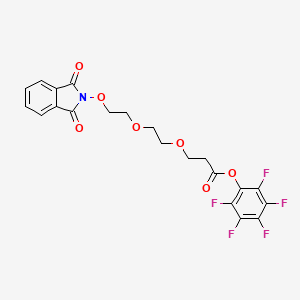
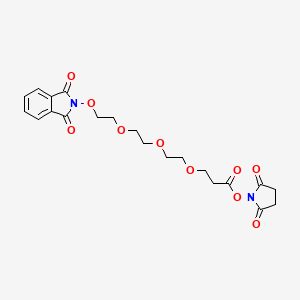
![[(4E)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818467.png)
![[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] 2-methylbut-2-enoate](/img/structure/B10818470.png)